molecular formula C10H11Cl2N B1364546 2-(3,5-Dichlorophenyl)pyrrolidine CAS No. 887344-13-0

2-(3,5-Dichlorophenyl)pyrrolidine

Cat. No. B1364546
M. Wt: 216.1 g/mol
InChI Key: RGJUGOHYPAYSDI-UHFFFAOYSA-N
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Description

“2-(3,5-Dichlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 887344-13-0 . It has a molecular weight of 216.11 and its IUPAC name is 2-(3,5-dichlorophenyl)pyrrolidine . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorophenyl)pyrrolidine” is characterized by a pyrrolidine ring substituted with a 3,5-dichlorophenyl group . The InChI code for this compound is 1S/C10H11Cl2N/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Complexes : 2-(3,5-Dichlorophenyl)pyrrolidine, as part of pyrrolidine compounds, is involved in the synthesis of various Co(III) complexes. These complexes are characterized by IR, UV–Vis, and NMR spectroscopy, indicating the role of pyrrolidine in forming complex molecular structures (Amirnasr et al., 2001).

Chemical Reactions and Properties

  • Polar Cycloaddition Reactions : Pyrrolidines, including 2-(3,5-Dichlorophenyl)pyrrolidine, are important in polar [3+2] cycloaddition reactions. These reactions can lead to the synthesis of compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Structural Analysis and Crystallography

  • Crystal Structure Studies : The pyrrolidine ring, as part of various compounds, exhibits diverse conformations in crystal structures. This is essential for understanding the molecular geometry and potential applications of these compounds in various fields (Selvanayagam et al., 2004).

Potential Applications in Medicine

  • Molecular Docking for Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives, which may include 2-(3,5-Dichlorophenyl)pyrrolidine, have been studied for their potential antithrombin activity. Molecular docking studies suggest their use as thrombin inhibitors (Ayan et al., 2013).

Research in Organic Chemistry

  • Role in New Synthesis Methods : Pyrrolidines play a crucial role in new synthesis methods, such as in the creation of γ-Chlorocarbanions, leading to substituted pyrrolidines. These methods are significant for advancing organic synthetic techniques (Mąkosza & Judka, 2005).

Exploration in Pharmaceutical Research

  • Investigations for Drug Formulation : Pyrrolidine compounds, as part of poorly water-soluble compounds, have been investigated for developing suitable formulations in early toxicology and clinical studies. This indicates their potential importance in the pharmaceutical industry (Burton et al., 2012).

Future Directions

Pyrrolidine derivatives, including “2-(3,5-Dichlorophenyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of various human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

2-(3,5-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJUGOHYPAYSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394924
Record name 2-(3,5-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)pyrrolidine

CAS RN

887344-13-0
Record name 2-(3,5-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dichlorophenyl)pyrrolidine
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